molecular formula C6H14N2 B3424291 [2-(Aminomethyl)cyclobutyl]methanamine CAS No. 3396-16-5

[2-(Aminomethyl)cyclobutyl]methanamine

Cat. No.: B3424291
CAS No.: 3396-16-5
M. Wt: 114.19 g/mol
InChI Key: ZBLACDIKXKCJGF-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)cyclobutyl]methanamine, also known as trans-1,2-bis(aminomethyl)cyclobutane, is a bicyclic aliphatic diamine with the molecular formula C₆H₁₄N₂ and a molar mass of 114.19 g/mol . Its structure features a cyclobutane ring substituted with two primary aminomethyl (-CH₂NH₂) groups in a trans configuration. Key physicochemical properties include:

  • Density: 0.947 g/cm³ (predicted)
  • Boiling Point: 80–82 °C at 10 Torr
  • pKa: 10.57 ± 0.29 (predicted)
    The compound’s rigid cyclobutane ring introduces ring strain, which influences its reactivity and conformational flexibility compared to larger cyclic amines. It serves as a ligand in platinum-based anticancer agents like lobaplatin (CAS 131374-93-1), where its diamine structure facilitates platinum coordination .

Properties

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLACDIKXKCJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869846
Record name (Cyclobutane-1,2-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-16-5, 38932-71-7, 1731-23-3
Record name 1,2-Cyclobutanedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3396-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutane-1,2-bis(methylamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)cyclobutyl]methanamine involves several steps. One common method includes the reaction of cyclobutanone with formaldehyde and ammonium chloride to form the intermediate compound, which is then reduced to yield the desired amine . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

[2-(Aminomethyl)cyclobutyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . The compound’s cyclic structure allows for unique interactions with biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

Cyclic Amines with Varied Ring Sizes

Compound Name Molecular Formula Molar Mass (g/mol) Ring Size Key Substituents pKa (Predicted) Applications Reference
[2-(Aminomethyl)cyclobutyl]methanamine C₆H₁₄N₂ 114.19 4-membered Two -CH₂NH₂ groups 10.57 Pharmaceutical ligand (e.g., lobaplatin)
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride C₇H₁₅N₂·2HCl 201.14 5-membered One -CH₂NH₂ group, hydrochloride salt N/A Research intermediate
2-(Aminomethyl)piperidine C₆H₁₃N 99.18 6-membered One -CH₂NH₂ group ~11 (typical for aliphatic amines) Laboratory reagent

Key Observations :

  • Basicity : The pKa of 10.57 aligns with typical aliphatic amines, but piperidine derivatives (6-membered rings) often exhibit slightly higher basicity due to reduced steric hindrance .

Substituted Cyclobutane Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties Applications Reference
[1-(2-Ethoxyethyl)cyclobutyl]methanamine C₉H₁₉NO 157.25 -CH₂NH₂, -OCH₂CH₂CH₃ Increased lipophilicity due to ether group Synthetic intermediate
(5-Chlorothiophen-2-yl)(cyclobutyl)methanamine C₉H₁₂ClNS 201.72 -CH₂NH₂, -C₄H₆, -Cl, thiophene Aromatic π-system, halogen substituent Potential bioactive agent
1-[1-(2-Methoxyphenyl)cyclobutyl]methanamine C₁₂H₁₇NO 191.27 -CH₂NH₂, -C₆H₄OCH₃ Aromatic ring enhances molecular weight Research chemical

Key Observations :

  • Lipophilicity : Ether (e.g., ethoxyethyl) or aromatic (e.g., methoxyphenyl) substituents increase lipophilicity, affecting solubility and membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in thiophene derivatives) alter electronic density, influencing reactivity in substitution or coordination reactions .

Diamine Ligands in Metal Complexes

Compound Name Metal Complex Example Coordination Sites Biological Activity Reference
This compound Lobaplatin (Pt(II) complex) Two -NH₂ groups Anticancer (DNA crosslinking)
1,2-Diaminocyclohexane Oxaliplatin (Pt(II) complex) Two -NH₂ groups Anticancer N/A

Key Observations :

  • Rigidity vs.

Biological Activity

[2-(Aminomethyl)cyclobutyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

  • Molecular Formula : C8H15N
  • Molecular Weight : 141.21 g/mol
  • CAS Number : 86816-93-5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in disease pathways, particularly in cancer and inflammation.
  • Receptor Modulation : It interacts with cellular receptors, potentially modulating signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

  • Study on Enzyme Inhibition : A recent publication highlighted the compound's ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The inhibition was quantified using enzyme kinetics, revealing an IC50 value of 25 µM, suggesting moderate potency.
  • Antioxidant Properties : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a Total Antioxidant Capacity (TAC) comparable to known antioxidants, indicating its potential role in oxidative stress management.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound Molecular Formula Biological Activity
This compoundC8H15NAntimicrobial, Enzyme Inhibitor
CyclobutylamineC4H9NLimited antimicrobial activity
N-Methyl-2-(aminomethyl)cyclobutaneC8H17NModerate enzyme inhibition

This table illustrates that while other compounds show some biological activity, this compound demonstrates broader potential due to its dual role as both an antimicrobial agent and an enzyme inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Aminomethyl)cyclobutyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Aminomethyl)cyclobutyl]methanamine

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